molecular formula C24H20P2 B093616 Tetraphenylbiphosphine CAS No. 1101-41-3

Tetraphenylbiphosphine

Cat. No.: B093616
CAS No.: 1101-41-3
M. Wt: 370.4 g/mol
InChI Key: DAPZRBJQPPDZGH-UHFFFAOYSA-N
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Description

Tetraphenylbiphosphine is an organophosphorus compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{P}_2 ). It is a white, air-sensitive solid that dissolves in nonpolar solvents. The molecule is centrosymmetric with a phosphorus-phosphorus bond length of 2.2592 Å . This compound is primarily used as a source of the diphenylphosphino group in various chemical reactions.

Preparation Methods

Tetraphenylbiphosphine is typically synthesized through the reductive coupling of chlorodiphenylphosphine. The reaction involves the following steps :

[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]

In this reaction, chlorodiphenylphosphine reacts with sodium to produce tetraphenyldiphosphine and sodium chloride. This method is commonly used in laboratory settings due to its simplicity and efficiency.

Chemical Reactions Analysis

Tetraphenylbiphosphine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium for reductive coupling and benzoic acid for substitution reactions. Major products formed from these reactions include diphenylphosphine and various phosphine oxides.

Scientific Research Applications

Tetraphenylbiphosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of tetraphenyldiphosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used.

Comparison with Similar Compounds

Tetraphenylbiphosphine is similar to other diphosphine compounds, such as:

This compound is unique due to its direct phosphorus-phosphorus bond, which imparts distinct chemical properties and reactivity compared to other diphosphine compounds.

Properties

IUPAC Name

diphenylphosphanyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPZRBJQPPDZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149141
Record name Tetraphenyldiphosphine
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101-41-3
Record name Tetraphenyldiphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetraphenyldiphosphine
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Record name Tetraphenyldiphosphine
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Record name Tetraphenyldiphosphine
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Synthesis routes and methods

Procedure details

A mixture of diphenylphosphinous chloride, 7.0 grams, 0.03 moles, and calcium carbide, 2.0 grams, 0.038 moles is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care being taken to avoid oxygen and moisture contamination. The hot mixture is cooled to room temperature and mixed with dry toluene, 60 ml, at 100° C. Charcoal is then added to the solution, which is filtered while hot. The toluene is removed by evaporation using a rotary evaporator, leaving crude tetraphenyldiphosphine and unreacted diphenylphosphinous chloride. Dry ether, 60 ml, is added to the mixture to precipitate the tetraphenyldiphosphine. The solids are isolated by filtration and washed with dry, cold ether three times in order to remove any unreacted diphenylphosphinous chloride, and the remaining solids are dried in vacuo at room temperature. The product is then treated with 1 percent aqueous KOH solution and washed three times with distilled water, three times with dry ether, and then vacuum dried at 35° C. for 24 hours. The yield is 7.4 grams, 63 percent. The product is characterized by its melting point, measured as 120° C., which is in good agreement with the melting point, 120.5° C., obtained from the literature. An infrared spectrum of the product is obtained which is found to be identical to an infrared spectrum of tetraphenylbiphosphine obtained from the literature, confirming the structure of the product obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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